5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide
Description
Properties
IUPAC Name |
5-pyridin-4-yl-1,3,4-oxadiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O.BrH/c8-7-11-10-6(12-7)5-1-3-9-4-2-5;/h1-4H,(H2,8,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENIRDSPSBYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylthiosemicarbazides Using Oxidative Desulfurization
A prominent method for synthesizing 2-amino-1,3,4-oxadiazoles involves the oxidative desulfurization of acylthiosemicarbazides. For 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide, this approach begins with the preparation of pyridin-4-yl acylthiosemicarbazide intermediates. Kavit N. Patel et al. demonstrated that thiosemicarbazides (34 ) undergo oxidative desulfurization using iodobenzene and Oxone to yield 2-amino-1,3,4-oxadiazoles (35 ) with high efficiency .
Procedure :
-
Intermediate Synthesis : React pyridin-4-yl carboxylic acid hydrazide with thiocyanate derivatives to form acylthiosemicarbazide.
-
Oxidation : Treat the intermediate with iodobenzene and Oxone in a polar aprotic solvent (e.g., DMF) at 60°C for 6–8 hours.
-
Isolation : Precipitate the product using HBr gas or aqueous HBr to form the hydrobromide salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Reaction Time | 8 hours |
| Oxidizing Agent | Iodobenzene/Oxone |
| Solvent | DMF |
This method is favored for its scalability and minimal epimerization .
One-Pot Synthesis via Hydrazide-Isocyanate Coupling
A one-pot strategy leveraging hydrazide-isocyanate coupling followed by cyclization is widely employed. Santhosh et al. optimized this route using Boc- or Cbz-protected amino acid hydrazides and isoselenocyanato esters . For the pyridin-4-yl variant:
Procedure :
-
Hydrazide Formation : Convert pyridin-4-yl carboxylic acid to its hydrazide via esterification and hydrazinolysis.
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Coupling : React the hydrazide with an isocyanate (e.g., methyl isocyanate) in THF with triethylamine (TEA).
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Cyclization : Use propanephosphonic anhydride (T3P) as a coupling agent to induce cyclization at 80°C.
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Salt Formation : Treat the free amine with HBr in ethanol to yield the hydrobromide salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Coupling Agent | T3P |
| Cyclization Temp | 80°C |
| Purity | >95% (HPLC) |
This method is eco-friendly due to T3P’s low toxicity and high functional group tolerance .
Palladium-Catalyzed Oxidative Annulation
Palladium-catalyzed methods offer regioselective pathways. Fang et al. reported Pd-mediated annulations between pyridin-4-yl hydrazides (31 ) and isocyanides (32 ) in toluene under oxygen .
Procedure :
-
Substrate Preparation : Synthesize pyridin-4-yl hydrazide via hydrazinolysis of methyl pyridin-4-yl carboxylate.
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Annulation : React with tert-butyl isocyanide in the presence of Pd(OAc)₂ (5 mol%) at 100°C.
-
Acidification : Quench the reaction with HBr to precipitate the hydrobromide salt.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Yield | 88% |
| Reaction Atmosphere | Oxygen |
This method achieves excellent regioselectivity but requires stringent anhydrous conditions .
Electro-Oxidative Cyclization of Semicarbazones
Sanjeev Kumar et al. developed an electro-oxidative method using LiClO₄ in acetonitrile to cyclize semicarbazones . For the target compound:
Procedure :
-
Semicarbazone Synthesis : Condense pyridin-4-yl aldehyde with semicarbazide in ethanol.
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Electro-Oxidation : Perform cyclization at a platinum electrode (1.5 V) in LiClO₄/acetonitrile.
-
Salt Formation : Neutralize with HBr to obtain the hydrobromide.
Key Data :
| Parameter | Value |
|---|---|
| Voltage | 1.5 V |
| Yield | 82% |
| Electrolyte | LiClO₄ |
This method is notable for its room-temperature operation and avoidance of chemical oxidants .
Photo Catalytic Cyclization Under Visible Light
Kapoorr et al. introduced a visible-light-driven method using eosin-Y and atmospheric oxygen .
Procedure :
-
Semicarbazone Preparation : React pyridin-4-yl aldehyde with semicarbazide.
-
Photo Catalysis : Irradiate with visible light in the presence of eosin-Y (2 mol%) and CBr₄.
-
Acidification : Add HBr to form the hydrobromide salt.
Key Data :
| Parameter | Value |
|---|---|
| Light Source | Visible (450 nm) |
| Catalyst | Eosin-Y |
| Yield | 90% |
This approach is rapid (2–4 hours) and environmentally benign .
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Hydrobromide Salt Formation
The final hydrobromide salt is typically formed by treating the free base with HBr gas or 48% aqueous HBr. For instance, after cyclization, the crude 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is dissolved in ethanol, and HBr is introduced dropwise. The precipitate is filtered and recrystallized from ethanol/water (3:1) .
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water |
| Recrystallization | 3:1 (EtOH:H₂O) |
| Purity | ≥98% |
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide or sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole or pyridine rings.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thiadiazole analogs (e.g., 1,3,4-thiadiazol-2-amine) exhibit reduced polarity compared to oxadiazole, impacting solubility .
- N-substituted derivatives (e.g., 5n, 5s) require harsh bromine-mediated conditions, leading to moderate yields .
- Photocatalytic methods for pyridin-3-yl derivatives achieve high efficiency (≥90%) under visible light .
Key Observations :
- The parent compound’s low solubility limits bioavailability, prompting derivatization with alkyl chains (e.g., dodecyl) to enhance lipophilicity .
- Nitrophenyl and methoxyphenyl substitutions improve cytotoxicity and kinase inhibition, respectively .
- Thiadiazole analogs show superior helicase selectivity, likely due to altered electronic properties .
Physicochemical and ADME Properties
Table 3: Comparative Physicochemical Data
Q & A
Q. Table 1: Biological Activity Overview
Q. Table 2: Structural Characterization Techniques
| Technique | Key Peaks/Data | Functional Group | Reference |
|---|---|---|---|
| 1H NMR | δ11.50 ppm (N-H) | Oxadiazole amine | |
| FTIR | 1600 cm⁻¹ (C=N) | Oxadiazole ring | |
| XRD | Dihedral angle = 35.72° (pyridinyl) | Molecular packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
